molecular formula C14H22O B6319561 (1S)-1-(4-hexylphenyl)ethanol CAS No. 1212267-77-0

(1S)-1-(4-hexylphenyl)ethanol

Cat. No.: B6319561
CAS No.: 1212267-77-0
M. Wt: 206.32 g/mol
InChI Key: QOWWXERCAKCLCM-LBPRGKRZSA-N
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Description

(1S)-1-(4-hexylphenyl)ethanol is a useful research compound. Its molecular formula is C14H22O and its molecular weight is 206.32 g/mol. The purity is usually 95%.
The exact mass of the compound (1S)-1-(4-Hexyl-phenyl)ethanol is 206.167065321 g/mol and the complexity rating of the compound is 147. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S)-1-(4-hexylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-3-4-5-6-7-13-8-10-14(11-9-13)12(2)15/h8-12,15H,3-7H2,1-2H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWWXERCAKCLCM-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)[C@H](C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1S)-1-(4-hexylphenyl)ethanol is a chiral alcohol characterized by its unique structure, which includes a hexyl group attached to a phenyl ring. This compound has garnered interest in various fields, particularly in biological research due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₂₂O, with a molecular weight of 206.32 g/mol. The presence of the hexyl group contributes to its hydrophobic properties, influencing its reactivity and interactions with biomolecules. The compound's stereochemistry plays a crucial role in determining its biological activity.

The mechanism of action for this compound involves several pathways:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various biomolecules, affecting their structure and function.
  • Hydrophobic Interactions : The phenyl and hexyl groups contribute to hydrophobic interactions, influencing binding affinity and specificity.
  • Electrophilic Reactions : The compound can act as an electrophile, participating in chemical reactions that modify biological targets.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values are critical for assessing its efficacy.
  • Antifungal Activity : Similar to its antibacterial effects, this compound has shown potential antifungal properties.
  • Antioxidant Effects : The compound may also demonstrate antioxidant activity, which is beneficial for combating oxidative stress in biological systems.

Case Studies

Recent studies have explored the biological potential of related compounds, providing insights into the activity of this compound:

  • Antimicrobial Activity : A study assessed the antimicrobial efficacy of various phenolic compounds that share structural similarities with this compound. The results indicated significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0338 mg/mL to higher concentrations depending on the specific strain tested .
  • Antioxidant Assessment : Another investigation utilized DPPH radical scavenging assays to evaluate the antioxidant potential of related compounds. Results indicated that compounds with similar structures could effectively scavenge free radicals, suggesting that this compound may possess comparable antioxidant properties .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAntifungal ActivityAntioxidant Activity
This compoundModerateModerateHigh
2-Methyl-1-phenylpropan-1-olLowModerateModerate
2-Chloro-1-(4-methylphenyl)ethanHighLowLow

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